(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
Vue d'ensemble
Description
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a compound of significant interest in the field of medicinal chemistry, particularly as a key ligand in the synthesis of HIV protease inhibitors. Its relevance is underscored by its role in the structure of darunavir, a prominent drug used in the treatment of HIV/AIDS. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity .
Synthesis Analysis
The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been approached through various methods, aiming for high enantiomeric excess and efficiency. One reported method involves a stereoselective anti-aldol reaction using an ester-derived titanium enolate, which serves as the key step in achieving the desired stereochemistry . Another synthesis route is a one-pot procedure that starts with furan and Cbz-protected glycol aldehyde, followed by a [2+2]-photocycloaddition, hydrogenation, and lipase-catalyzed kinetic resolution, resulting in high yield and enantiomeric purity . A third approach utilizes sugar derivatives in a Chiron approach, with steps including substrate-controlled hydrogenation and a Baeyer-Villiger oxidation, leading to the optically pure ligand alcohol .
Molecular Structure Analysis
The molecular structure of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is defined by its three chiral centers, which are crucial for its biological function. The stereochemistry of these centers is consistently maintained across different synthetic methods to ensure the compound's efficacy as a ligand for HIV protease inhibitors .
Chemical Reactions Analysis
The compound's synthesis involves several key chemical reactions. The anti-aldol reaction is pivotal for establishing the stereochemistry . The [2+2]-photocycloaddition is another critical reaction, setting the stage for subsequent steps in the one-pot synthesis method . The Chiron approach relies on a series of reactions including hydrogenation and Baeyer-Villiger oxidation to construct the ligand with the desired configuration .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol are not detailed in the provided papers, its high enantiomeric excess and purity are repeatedly emphasized. These properties are essential for the compound's role in pharmaceutical applications, particularly in the synthesis of darunavir, where the stereochemistry plays a critical role in the drug's interaction with the HIV protease .
Applications De Recherche Scientifique
HIV Protease Inhibitors Synthesis
The compound (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is predominantly researched for its application in the synthesis of HIV protease inhibitors. A notable example is its use in the synthesis of Darunavir, a widely used HIV-1 protease inhibitor for the treatment of HIV/AIDS patients. The synthesis of this compound involves various techniques including ester-derived titanium enolate based highly stereoselective anti-aldol reactions, [2+2]-photocycloaddition, hydrogenation, and lipase-catalyzed kinetic resolution (Ghosh, Li, & Perali, 2006); (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017); (Ghosh, Markad, & Robinson, 2020).
Synthesis Techniques
Efficient methods for synthesizing this compound have been developed using a variety of catalysts and processes. These include the use of lanthanide catalysts, such as Yb(fod)3, for condensation processes, as well as novel stereoselective photochemical reactions (Yu, Polniaszek, Becker, Cook, & L. H. L. Yu, 2007); (Ghosh, Leshchenko, & Noetzel, 2004).
Practical Applications in Drug Synthesis
The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from various starting materials, such as monopotassium isocitrate, has been explored for its practical application in the synthesis of Darunavir, highlighting its significance in the pharmaceutical industry (Moore, Stringham, Teager, & Yue, 2016).
Safety And Hazards
Orientations Futures
The compound “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” is a key subunit of Darunavir, a widely used HIV-1 protease inhibitor drug for the treatment of HIV/AIDS patients . The synthesis of this compound was achieved in optically pure form utilizing commercially available sugar derivatives as the starting material . This suggests potential future directions in the development of new synthesis methods and applications in drug development.
Propriétés
IUPAC Name |
(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-HCWXCVPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433074 | |
Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol | |
CAS RN |
156928-09-5 | |
Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156928-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,3AS,6AR)-HEXAHYDROFURO[2,3-B]FURAN-3-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.